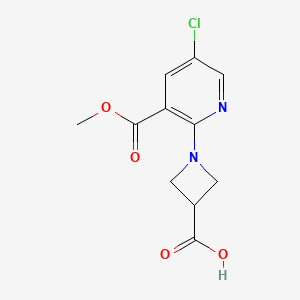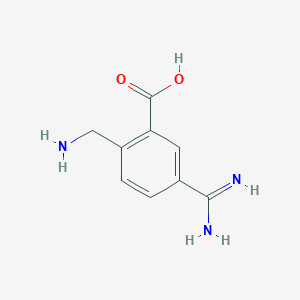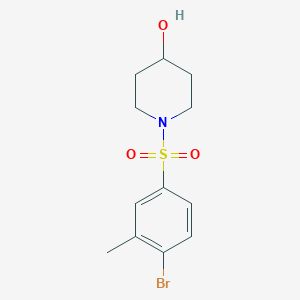
Methyl (R)-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is of significant interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and catalysis. The presence of the chiral center in the pyrrolidine ring makes it a valuable building block for the synthesis of various enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline, a naturally occurring amino acid.
Benzylation: The pyrrolidine ring is then benzylated to introduce the benzyloxy group. This step is usually carried out using benzyl bromide in the presence of a base such as sodium hydride.
Esterification: The carboxylic acid group of the pyrrolidine ring is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and ligands can also enhance the enantioselectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of fine chemicals and as a catalyst in asymmetric synthesis.
Mechanism of Action
The mechanism of action of Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with various molecular targets and pathways. The chiral center in the pyrrolidine ring allows it to participate in enantioselective reactions, making it an effective catalyst in asymmetric synthesis. The benzyloxy group can also influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzyl-5-oxo-3-pyrrolidine-carboxylate: Similar structure but lacks the chiral center.
Proline Derivatives: Share the pyrrolidine ring structure but differ in functional groups.
Uniqueness
Methyl ®-2-((benzyloxy)methyl)pyrrolidine-2-carboxylate hydrochloride is unique due to its chiral center, which imparts enantioselectivity in reactions. This makes it a valuable compound in the synthesis of enantiomerically pure products, distinguishing it from other pyrrolidine derivatives.
Properties
Molecular Formula |
C14H20ClNO3 |
|---|---|
Molecular Weight |
285.76 g/mol |
IUPAC Name |
methyl (2R)-2-(phenylmethoxymethyl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-13(16)14(8-5-9-15-14)11-18-10-12-6-3-2-4-7-12;/h2-4,6-7,15H,5,8-11H2,1H3;1H/t14-;/m1./s1 |
InChI Key |
MYVWNJFILRLBDL-PFEQFJNWSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(CCCN1)COCC2=CC=CC=C2.Cl |
Canonical SMILES |
COC(=O)C1(CCCN1)COCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13931968.png)
![5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13931969.png)

![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13931976.png)

![Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester](/img/structure/B13931983.png)



![Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl-](/img/structure/B13932005.png)


